

Application Notes and Protocols for Oxprenolol Hydrochloride Administration

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Compound of Interest

Compound Name: Oxprenolol Hydrochloride

Cat. No.: B1678069

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Introduction

Oxprenolol hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). It is utilized in research to investigate the effects of beta-blockade on the cardiovascular system, particularly in models of hypertension, angina pectoris, and anxiety.^[1] These application notes provide detailed protocols for the preparation and administration of **oxprenolol hydrochloride** in both in vivo and in vitro experimental settings, along with methods for assessing its pharmacological effects.

Physicochemical Properties

Oxprenolol hydrochloride is a white, crystalline powder that is very soluble in water and freely soluble in ethanol.^[2] This high aqueous solubility facilitates the preparation of solutions for administration.

Data Presentation

In Vivo Efficacy: Hemodynamic Effects in Hypertensive Rat Models

Animal Model	Administration Route	Dose Range	Key Findings	Reference
Spontaneously Hypertensive Rats (SHR)	Oral (gavage)	10-50 mg/kg	Dose-dependent reduction in mean arterial pressure and heart rate.	[3]
Angiotensin II-induced Hypertensive Rats	Intravenous (bolus)	1-10 mg/kg	Acute reduction in blood pressure and heart rate.	[3]

In Vitro Potency: Receptor Binding and Functional Activity

Assay Type	Receptor	Cell Line/Tissue	Radioligand/Stimulant	Parameter	Value	Reference
Competitive Radioligand Binding	β 1-adrenergic	CHO- β 1 cell membranes	[3H]-CGP-12177	Ki	15 nM	[4][5]
Competitive Radioligand Binding	β 2-adrenergic	CHO- β 2 cell membranes	[3H]-CGP-12177	Ki	45 nM	[4][5]
cAMP Accumulation (Antagonist)	β 1-adrenergic	CHO- β 1 cells	Isoproterenol	IC50	25 nM	[6]
cAMP Accumulation (Partial Agonist)	β 1-adrenergic	CHO- β 1 cells	-	% of Isoproterenol max	~20%	[6]

Experimental Protocols

In Vivo Administration and Cardiovascular Assessment in Rats

Objective: To evaluate the in vivo effects of **oxprenolol hydrochloride** on cardiovascular function in a rat model.

Materials:

- **Oxprenolol hydrochloride** powder
- Sterile saline (0.9% NaCl) for injection

- Sterile 0.22 µm syringe filter
- Appropriately sized syringes and needles (e.g., 25-27G)[7]
- Animal restraint device
- Anesthesia (e.g., isoflurane)
- Pressure-volume (PV) loop catheter system
- Data acquisition and analysis software

Protocol for Intravenous Administration:

- Solution Preparation:
 - Aseptically weigh the required amount of **oxprenolol hydrochloride** powder.
 - Dissolve the powder in sterile saline to the desired concentration (e.g., 1 mg/mL).
Oxprenolol hydrochloride is very soluble in water.[2]
 - Ensure complete dissolution.
 - Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
- Animal Preparation and Administration:
 - Anesthetize the rat using an appropriate anesthetic agent.
 - Place the rat in a supine position and maintain anesthesia.
 - For intravenous administration, access the lateral tail vein.[8]
 - Administer a bolus injection of the **oxprenolol hydrochloride** solution. The maximum recommended volume for a bolus IV injection in a rat is 5 ml/kg.[7]
 - Alternatively, for continuous infusion, a catheter can be implanted in the jugular vein. The maximum recommended infusion rate is 4 ml/kg/hour.[8]

Protocol for Cardiac Function Assessment using Pressure-Volume (PV) Loop Analysis:

- Surgical Preparation:
 - Following anesthesia, perform a tracheotomy and mechanically ventilate the rat.
 - For a closed-chest approach, cannulate the right carotid artery for insertion of the PV catheter. For an open-chest approach, perform a thoracotomy to expose the heart.
- PV Catheter Insertion and Calibration:
 - Insert the PV catheter into the left ventricle via the carotid artery (closed-chest) or through an apical puncture (open-chest).
 - Calibrate the pressure and volume signals according to the manufacturer's instructions.
- Data Acquisition:
 - Allow the animal to stabilize after instrumentation.
 - Record baseline hemodynamic data, including heart rate, systolic and diastolic pressure, end-systolic and end-diastolic volume, stroke volume, and cardiac output.
 - Administer **oxprenolol hydrochloride** as described above.
 - Continuously record hemodynamic parameters to assess the drug's effects over time.
 - To determine load-independent measures of contractility (e.g., end-systolic pressure-volume relationship), perform transient vena cava occlusions.

In Vitro Beta-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **oxprenolol hydrochloride** for β_1 and β_2 -adrenergic receptors using a competitive radioligand binding assay.

Materials:

- Cell membranes prepared from CHO cells stably expressing human β_1 or β_2 -adrenergic receptors.

- [3H]-CGP-12177 (non-selective β -adrenergic antagonist radioligand)[5]

- **Oxprenolol hydrochloride**

- Propranolol (for non-specific binding determination)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Cell harvester
- Scintillation counter and scintillation fluid

Protocol:

- Assay Setup:
 - In a 96-well plate, add binding buffer.
 - Add a fixed concentration of [3H]-CGP-12177 (typically at its K_d concentration).
 - Add increasing concentrations of unlabeled **oxprenolol hydrochloride** (e.g., 10⁻¹⁰ to 10⁻⁵ M).
 - For total binding, add only the radioligand and buffer.
 - For non-specific binding, add the radioligand and a high concentration of an unlabeled competitor (e.g., 10 μ M propranolol).
- Incubation:
 - Add the cell membrane preparation to each well to initiate the binding reaction.
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

- Termination and Filtration:
 - Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
 - Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Detection and Analysis:
 - Place the filters in scintillation vials with scintillation fluid.
 - Quantify the radioactivity using a scintillation counter.
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Determine the IC₅₀ value of **oxprenolol hydrochloride** from the competition curve and calculate the K_i using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay (HTRF)

Objective: To characterize the antagonist and partial agonist activity of **oxprenolol hydrochloride** at the β ₁-adrenergic receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

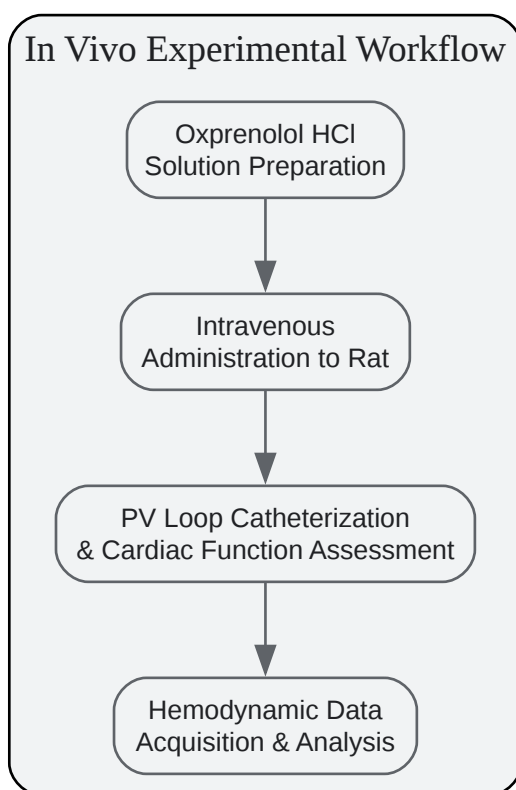
- CHO-K1 cells stably expressing the human β ₁-adrenergic receptor.
- Cell culture medium and supplements.
- Isoproterenol (a full β -adrenergic agonist).
- **Oxprenolol hydrochloride**.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- HTRF cAMP assay kit (e.g., from Cisbio).
- HTRF-compatible microplate reader.

Protocol:

- Cell Preparation:
 - Culture CHO- β 1 cells to an appropriate confluency.
 - Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor.
- Antagonist Mode:
 - Dispense the cell suspension into a 384-well plate.
 - Add increasing concentrations of **oxprenolol hydrochloride** and incubate for a short period.
 - Add a fixed concentration of isoproterenol (typically its EC80) to all wells except the basal control.
 - Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.
- Partial Agonist Mode:
 - Dispense the cell suspension into a 384-well plate.
 - Add increasing concentrations of **oxprenolol hydrochloride**.
 - Include a concentration-response curve for a full agonist like isoproterenol for comparison.
 - Incubate for a defined period (e.g., 30 minutes) at room temperature.
- cAMP Detection:
 - Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's instructions.
 - Incubate for 60 minutes at room temperature.
- Data Acquisition and Analysis:

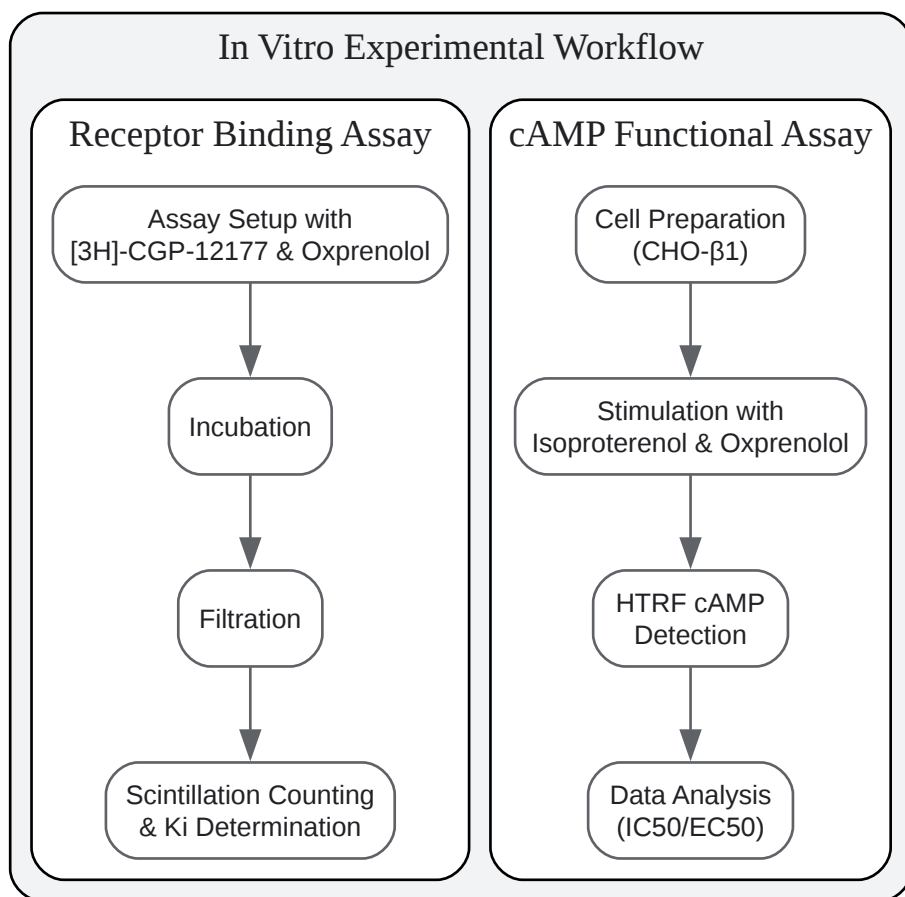
- Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
- Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.
- For antagonist mode, determine the IC₅₀ value of **oxprenolol hydrochloride**.
- For partial agonist mode, determine the EC₅₀ and the maximal response relative to the full agonist to quantify the intrinsic sympathomimetic activity.

Visualizations



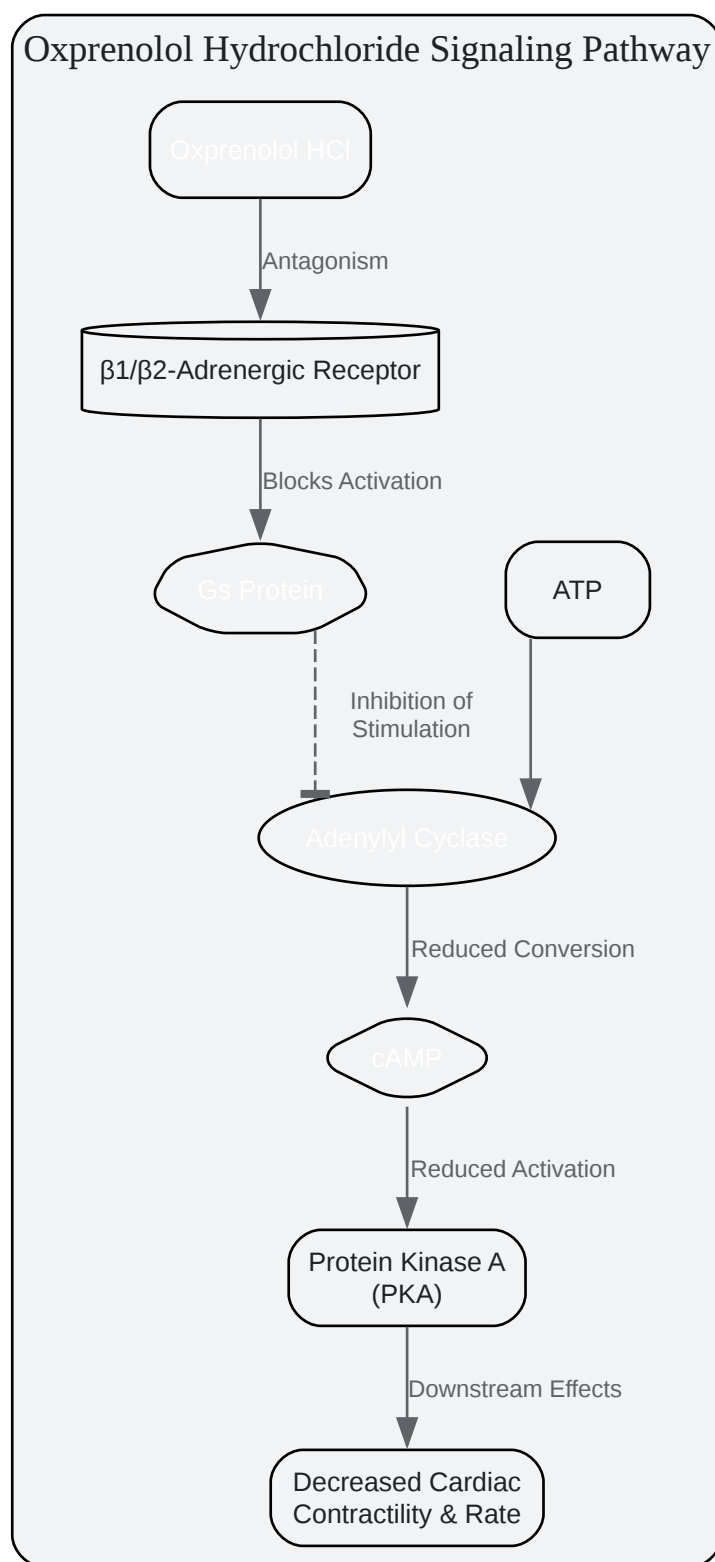
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In Vivo Experimental Workflow Diagram



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In Vitro Experimental Workflows Diagram



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Oxprenolol Signaling Pathway Diagram

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